2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid
Description
2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative featuring a hydroxyacetic acid moiety attached to the 4-position of a 3-fluoropyridine ring. This compound is structurally characterized by:
- Pyridine core: A six-membered aromatic ring with a nitrogen atom at position 1 and fluorine at position 2.
- Hydroxyacetic acid side chain: A two-carbon chain with a hydroxyl (-OH) and carboxylic acid (-COOH) group on the α-carbon.
The fluorine atom at position 3 enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in drug design for improving bioavailability . The hydroxyacetic acid group introduces hydrogen-bonding capacity, influencing solubility and intermolecular interactions in biological systems .
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(3-fluoropyridin-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-3-9-2-1-4(5)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
InChI Key |
YAICDHHJBVEHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(C(=O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxy-2-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of fluorinating agents such as complex AlF3 and CuF2 at elevated temperatures (450–500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, involves large-scale synthesis using efficient and cost-effective methods. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetic acid with key analogs, focusing on structural features, physicochemical properties, and biological relevance:
Key Differences in Reactivity and Stability
- Fluorine Substitution : The 3-fluorine in the target compound increases electron-withdrawing effects, reducing basicity of the pyridine nitrogen compared to 2-(pyridin-3-yl)acetic acid . This may alter binding affinity in enzyme-targeted applications.
- Hydroxyacetic Acid vs.
- Stereochemical Complexity : Unlike simpler glycolic acid, derivatives with azetidine or pyridine rings (e.g., ) require precise stereochemical control during synthesis to maintain biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
